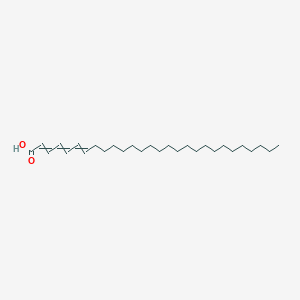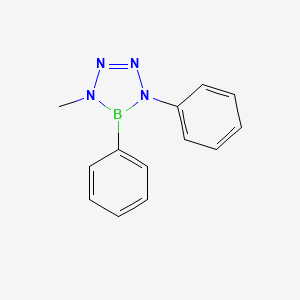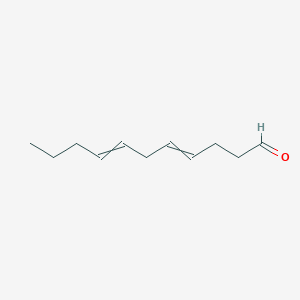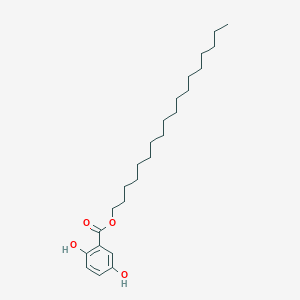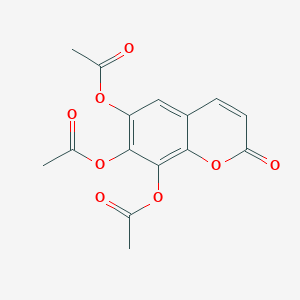![molecular formula C8H12O5 B14291486 2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate CAS No. 116770-34-4](/img/structure/B14291486.png)
2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C7H12O4. It is a type of methacrylate ester, which is commonly used in the production of polymers and copolymers. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with 2-hydroxyethyl methacrylate. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous addition of reactants and catalysts, followed by the removal of by-products through distillation. The final product is then subjected to quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate undergoes various types of chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers and copolymers.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form methacrylic acid and 2-hydroxyethyl methacrylate.
Transesterification: It can react with alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sulfuric acid or sodium methoxide.
Major Products Formed
Polymerization: Polymers and copolymers with various applications.
Hydrolysis: Methacrylic acid and 2-hydroxyethyl methacrylate.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Utilized in the formulation of medical adhesives and coatings for medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in various applications, such as the development of hydrogels and other polymeric materials. The molecular targets and pathways involved depend on the specific application and the type of polymerization process used.
Comparison with Similar Compounds
Similar Compounds
Methyl methacrylate: Another methacrylate ester with similar polymerization properties.
Ethyl methacrylate: Similar in structure but with different physical properties.
Butyl methacrylate: Used in similar applications but with different reactivity.
Uniqueness
2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its ability to form hydrogels and other polymeric materials makes it particularly valuable in biomedical applications.
Properties
CAS No. |
116770-34-4 |
|---|---|
Molecular Formula |
C8H12O5 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
2-methoxycarbonyloxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H12O5/c1-6(2)7(9)12-4-5-13-8(10)11-3/h1,4-5H2,2-3H3 |
InChI Key |
KOXTUPRIBYBHLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


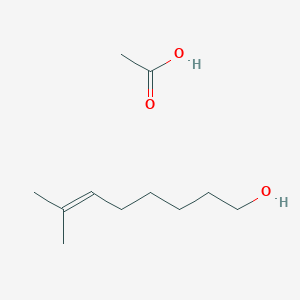

![3-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14291430.png)
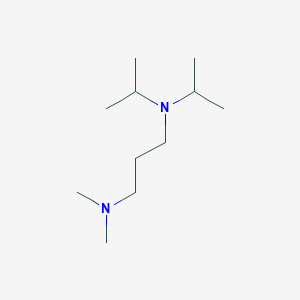
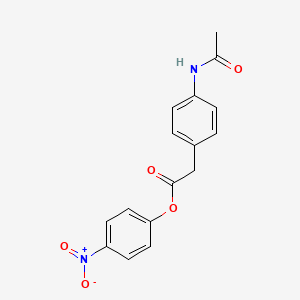
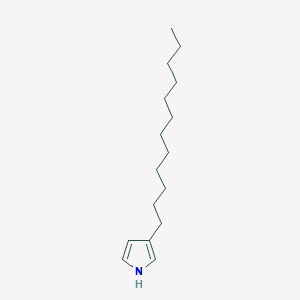
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-fluorocyclopent-2-en-1-one](/img/structure/B14291459.png)
